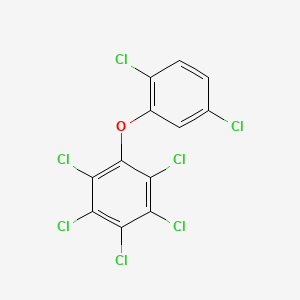

2,2',3,4,5,5',6-Heptachlorodiphenyl ether

Beschreibung

2,2',3,4,5,5',6-Heptachloro-Diphenylether ist ein polychlorierter Diphenylether (PCDE) mit der Summenformel C12H3Cl7O. Diese Verbindung gehört zu einer Gruppe von Chemikalien, die für ihre Persistenz in der Umwelt und ihr Potenzial zur Bioakkumulation bekannt sind. Sie zeichnet sich durch das Vorhandensein von sieben Chloratomen aus, die an die Diphenyletherstruktur gebunden sind, was sie hochchloriert und stabil macht.

Eigenschaften

CAS-Nummer |

727738-97-8 |

|---|---|

Molekularformel |

C12H3Cl7O |

Molekulargewicht |

411.3 g/mol |

IUPAC-Name |

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

InChI-Schlüssel |

CFYZMYMEFYKOFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2',3,4,5,5',6-Heptachloro-Diphenylether erfolgt typischerweise durch Kondensation von Chlorphenolen mit Chlorbenzolen. Eine gängige Methode ist die Pyrolyse von Pentachlorphenol (PCP) und Hexachlorbenzol (HCB) bei erhöhten Temperaturen. Beispielsweise kann die Pyrolyse von HCB bei 340 °C über 6 Stunden zur Bildung verschiedener polychlorierter Diphenylether führen, darunter Heptachloro-Diphenylether .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für polychlorierte Diphenylether umfassen oft ähnliche Hochtemperatur-Kondensationsreaktionen. Diese Prozesse werden typischerweise in geschlossenen Reaktoren durchgeführt, um die Reaktionsumgebung zu kontrollieren und die Bildung der gewünschten chlorierten Produkte sicherzustellen. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen kann die Ausbeute und Reinheit der Zielverbindung weiter optimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,2',3,4,5,5',6-Heptachloro-Diphenylether hat verschiedene wissenschaftliche Forschungsanwendungen:

Biologie: Forschung zu seiner Bioakkumulation und toxikologischen Auswirkungen auf Lebewesen.

Medizin: Untersuchungen zu seinen möglichen Auswirkungen auf die menschliche Gesundheit und seine Rolle als Umweltkontaminant.

Industrie: Wird bei der Herstellung von Flammschutzmitteln und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,2',3,4,5,5',6-Heptachloro-Diphenylether beinhaltet seine Wechselwirkung mit biologischen Molekülen und -wegen. Aufgrund seiner hohen Chlorierung ist es resistent gegen Abbau und kann in der Umwelt persistent sein. Es kann an zelluläre Rezeptoren binden und normale Zellfunktionen stören, was zu toxischen Wirkungen führt. Die Verbindung kann auch oxidativen Stress induzieren und endokrine Signalwege beeinträchtigen.

Wissenschaftliche Forschungsanwendungen

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:

Biology: Research on its bioaccumulation and toxicological effects in living organisms.

Medicine: Investigations into its potential effects on human health and its role as an environmental contaminant.

Industry: Used in the production of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether involves its interaction with biological molecules and pathways. Due to its high chlorination, it is resistant to degradation and can persist in the environment. It can bind to cellular receptors and disrupt normal cellular functions, leading to toxic effects. The compound can also induce oxidative stress and interfere with endocrine signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2',3,4,4',5,5'-Heptachlorobiphenyl: Eine weitere hochchlorierte Verbindung mit ähnlicher Persistenz in der Umwelt.

2,2',3,3',4,5,6-Heptachloro-Diphenylether: Ein strukturelles Isomer mit unterschiedlichen Chloratompositionen.

Hexachloro-Diphenylether: Ein weniger chlorierter Diphenylether mit sechs Chloratomen.

Einzigartigkeit

2,2',3,4,5,5',6-Heptachloro-Diphenylether ist aufgrund seiner spezifischen Anordnung der Chloratome einzigartig, was seine chemischen Eigenschaften und seine Reaktivität beeinflusst. Sein hoher Chlorierungsgrad macht ihn besonders stabil und resistent gegen Abbau, was zu seiner Persistenz in der Umwelt beiträgt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.